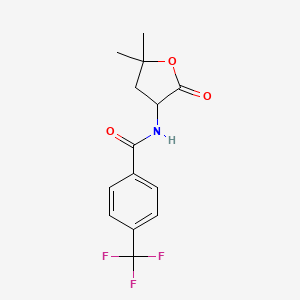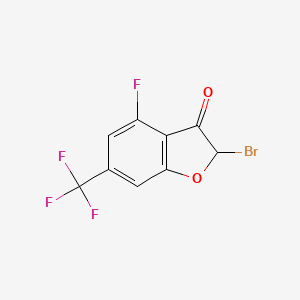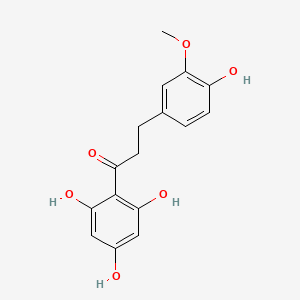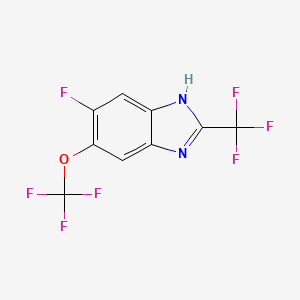
(2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol is a chiral organic compound with a unique structure that includes a furan ring, a hydroxyl group, and a propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as furan derivatives and propenyl alcohols.
Reaction Conditions: The key steps involve the formation of the furan ring and the introduction of the hydroxyl and propenyl groups. This can be achieved through a series of reactions including cyclization, reduction, and substitution reactions.
Catalysts and Reagents: Common reagents used in the synthesis include strong acids or bases for cyclization, reducing agents like sodium borohydride for reduction, and organometallic reagents for substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled conditions.
Purification Techniques: Employing purification techniques such as distillation, crystallization, and chromatography to isolate the desired product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The propenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Organometallic reagents like Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of (2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including oxidative stress pathways and inflammatory pathways, to produce its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,5S)-5-[(1R)-1-(Benzyloxy)-2-propen-1-yl]-3-methyltetrahydro-2-furanyl: A similar compound with a benzyloxy group instead of a hydroxyl group.
(2R,3S,5S)-rel-3,5-dihydro-5,7-dimethoxy-2-methyl-5-(2-propen-1-yl)-3-(3,4,5-trimethoxyphenyl)-6(H)-benzofuranone: Another similar compound with additional methoxy groups.
Uniqueness
The uniqueness of (2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H14O3 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
(2R,3S,5S)-2-(hydroxymethyl)-5-prop-2-enyloxolan-3-ol |
InChI |
InChI=1S/C8H14O3/c1-2-3-6-4-7(10)8(5-9)11-6/h2,6-10H,1,3-5H2/t6-,7-,8+/m0/s1 |
InChI-Schlüssel |
KEZISZWYZDIVKJ-BIIVOSGPSA-N |
Isomerische SMILES |
C=CC[C@H]1C[C@@H]([C@H](O1)CO)O |
Kanonische SMILES |
C=CCC1CC(C(O1)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12851001.png)

![3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12851018.png)







![N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B12851070.png)
![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)


